molecular formula C18H39N3O3 B14311083 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane CAS No. 113293-49-5

1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane

Cat. No.: B14311083
CAS No.: 113293-49-5
M. Wt: 345.5 g/mol
InChI Key: FUVJISLFUKMLOM-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is a chemical compound belonging to the triazinane family. Triazinanes are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxypropyl groups attached to the nitrogen atoms of the triazinane ring. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane typically involves the reaction of triazinane with ethoxypropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxypropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of triazinane derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of triazinane derivatives with reduced ethoxypropyl groups.

    Substitution: Formation of triazinane derivatives with new functional groups replacing the ethoxypropyl groups.

Scientific Research Applications

1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the formulation of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The ethoxypropyl groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane
  • 1,3,5-Tris(4-ethoxybutyl)-1,3,5-triazinane
  • 1,3,5-Tris(3-methoxypropyl)-1,3,5-triazinane

Uniqueness

1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is unique due to its specific ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.

Properties

CAS No.

113293-49-5

Molecular Formula

C18H39N3O3

Molecular Weight

345.5 g/mol

IUPAC Name

1,3,5-tris(3-ethoxypropyl)-1,3,5-triazinane

InChI

InChI=1S/C18H39N3O3/c1-4-22-13-7-10-19-16-20(11-8-14-23-5-2)18-21(17-19)12-9-15-24-6-3/h4-18H2,1-3H3

InChI Key

FUVJISLFUKMLOM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1CN(CN(C1)CCCOCC)CCCOCC

Origin of Product

United States

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